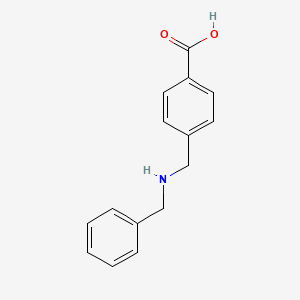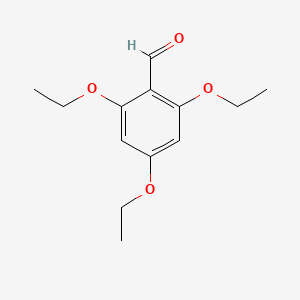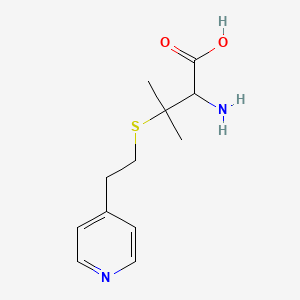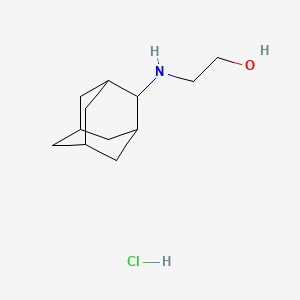
2-(2-Adamantylamino)ethanol hydrochloride
Descripción general
Descripción
2-(2-Adamantylamino)ethanol hydrochloride, also known as AEA, is a chemical compound that has been used in scientific research for its potential therapeutic applications. AEA is a derivative of adamantane, a polycyclic hydrocarbon that has been used in the development of antiviral and antitumor drugs.
Aplicaciones Científicas De Investigación
2-(2-Adamantylamino)ethanol hydrochloride has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, immunology, and cancer research. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases. In cancer research, this compound has been shown to have anti-tumor effects and may be a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Adamantylamino)ethanol hydrochloride is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. This compound has been shown to interact with the endocannabinoid system, which plays a role in the regulation of various physiological processes such as pain, mood, and appetite. This compound has also been shown to interact with the serotonin and dopamine systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. This compound has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. This compound has also been shown to enhance the activity of enzymes involved in the metabolism of neurotransmitters, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Adamantylamino)ethanol hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. This compound is also stable and can be stored for long periods of time. However, there are also limitations to the use of this compound in lab experiments. This compound has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound can also be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-Adamantylamino)ethanol hydrochloride. One area of research is the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases and cancer. Another area of research is the development of new synthetic methods for this compound that may improve its solubility and reduce its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other signaling pathways in cells.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications in a variety of fields. This compound can be synthesized through a relatively simple process and has been shown to have neuroprotective, immunomodulatory, and anti-tumor effects. While there are limitations to its use in lab experiments, further research is needed to fully understand the potential of this compound as a therapeutic agent.
Propiedades
IUPAC Name |
2-(2-adamantylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c14-2-1-13-12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-14H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWIIBUSNDLULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200967 | |
| Record name | Ethanol, 2-(2-adamantylamino)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52917-73-4 | |
| Record name | Ethanol, 2-(2-adamantylamino)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052917734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(2-adamantylamino)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




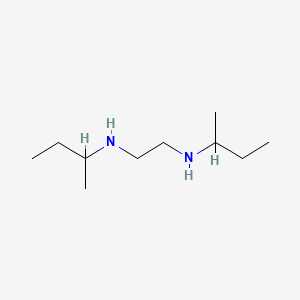
![[(2,3-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B1596080.png)
